6-Aminoallopurinol riboside

immunopotentiation NK cell activation pyrazolopyrimidine nucleoside

6‑Aminoallopurinol riboside (CAS 85426‑74‑0), also designated 6‑amino‑1‑β‑D‑ribofuranosylpyrazolo[3,4‑d]pyrimidin‑4(5H)‑one or 7‑deaza‑8‑azaguanosine, is a synthetic guanosine analogue belonging to the pyrazolo[3,4‑d]pyrimidine ribonucleoside class. It bears a 6‑amino substituent and lacks the N‑7 nitrogen atom present in natural guanosine, which alters its hydrogen‑bonding pattern and metabolic stability relative to both guanosine and allopurinol riboside.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Cat. No. B12097105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoallopurinol riboside
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)
InChIKeyMJJUWOIBPREHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminoallopurinol Riboside (7‑Deaza‑8‑azaguanosine) for Immunomodulator Research and Procurement


6‑Aminoallopurinol riboside (CAS 85426‑74‑0), also designated 6‑amino‑1‑β‑D‑ribofuranosylpyrazolo[3,4‑d]pyrimidin‑4(5H)‑one or 7‑deaza‑8‑azaguanosine, is a synthetic guanosine analogue belonging to the pyrazolo[3,4‑d]pyrimidine ribonucleoside class [1]. It bears a 6‑amino substituent and lacks the N‑7 nitrogen atom present in natural guanosine, which alters its hydrogen‑bonding pattern and metabolic stability relative to both guanosine and allopurinol riboside [2]. Originally prepared via selective N1‑glycosylation of 4,6‑dichloropyrazolo[3,4‑d]pyrimidine [2], this compound was subsequently profiled as an immunopotentiating agent in the Bontems et al. guanosine‑analogue series [1].

Why 6‑Aminoallopurinol Riboside Cannot Be Replaced by Allopurinol Riboside or Other In‑Class Nucleosides


Although 6‑aminoallopurinol riboside and allopurinol riboside share the pyrazolo[3,4‑d]pyrimidine scaffold, their pharmacological profiles diverge sharply. Allopurinol riboside acts primarily as a xanthine oxidase inhibitor, whereas 6‑aminoallopurinol riboside functions as a B‑cell‑selective immunopotentiator that activates natural killer (NK) cells and induces interferon, providing viral protection without direct antiviral activity [1]. Furthermore, within the guanosine‑analogue class, seemingly minor structural modifications (e.g., 3‑methyl or 3‑amino substitution) drastically reduce immunostimulatory potency, making interchange of in‑class compounds unreliable [2]. The data below demonstrate why procurement specifications must explicitly cite 6‑aminoallopurinol riboside rather than a generic pyrazolopyrimidine nucleoside.

Quantitative Evidence Guide for 6‑Aminoallopurinol Riboside Differentiation in Immunomodulatory Research


NK‑Cell Cytotoxicity Enhancement: 6‑Aminoallopurinol Riboside vs. 3‑Methyl and 3‑Amino Analogues

In a direct head‑to‑head ex‑vivo assay, the 3‑unsubstituted compound (6‑aminoallopurinol riboside, designated 5a) elicited substantially higher NK‑cell‑mediated cytotoxicity than its 3‑methyl (13a) or 3‑amino (17) congeners at the same dose in CBA/CaJ mice. At an effector‑to‑target ratio of 100:1, compound 5a reached 41.1 % cytotoxicity, whereas 13a and 17 achieved only 17.0 % and 11.9 % respectively [1]. The placebo control showed 9.3 % background lysis.

immunopotentiation NK cell activation pyrazolopyrimidine nucleoside

In‑Vivo Antiviral Protection Against Semliki Forest Virus: 6‑Aminoallopurinol Riboside vs. 3‑Methyl Analogue

Prophylactic administration of 6‑aminoallopurinol riboside (5a) conferred near‑complete protection in a lethal Semliki Forest virus mouse model, whereas the 3‑methyl analogue 13a gave markedly lower survival. At 100 mg/kg/day total dose, 5a yielded 83 % survival (10/12 mice) compared with 17 % survival for 13a (2/12 mice) and 8 % for placebo [1]. At 200 mg/kg/day, 5a achieved 100 % survival (12/12), statistically indistinguishable from the positive control 5‑amino‑3‑β‑D‑ribofuranosylthiazolo[4,5‑d]pyrimidine‑2,7(3H,6H)‑dione (compound 4) [1].

antiviral immunoprophylaxis Semliki Forest virus interferon induction

Immunopotentiation Selectivity: Absence of Direct Antiviral Activity Distinguishes 6‑Aminoallopurinol Riboside from Classical Antivirals

Unlike classical antiviral nucleosides such as ribavirin or acyclovir, 6‑aminoallopurinol riboside (5a) demonstrates no direct virucidal or virus‑replication‑inhibiting activity in cell culture [1]. Instead, its protection in the Semliki Forest virus model is mediated entirely through host immune activation, primarily via interferon induction [1]. This mechanism is characteristic of the 7,8‑disubstituted guanosine class but is particularly pronounced for the 3‑unsubstituted pyrazolo[3,4‑d]pyrimidine scaffold.

immunomodulator interferon B‑cell activation

Regioselective Synthesis: N1‑Glycosylation Purity vs. N2‑Isomer By‑Products in Analogous Syntheses

The synthesis of 6‑aminoallopurinol riboside proceeds via trimethylsilyl‑triflate‑catalysed glycosylation of 4,6‑dichloropyrazolo[3,4‑d]pyrimidine, which gives exclusively the N1‑glycosylated product (7) in high yield, followed by sequential ammonolysis [1]. In contrast, glycosylation of 6‑chloropyrazolo[3,4‑d]pyrimidine‑4‑one under analogous conditions unexpectedly gives the N2‑glycosyl isomer as the major product [1]. This divergent regioselectivity means that commercial material derived from different synthetic routes may contain structurally distinct positional isomers with different biological activity, underscoring the need for specification of the N1‑regioisomer.

N1‑selective glycosylation synthetic purity pyrazolopyrimidine nucleoside manufacturing

Adjuvant Potency Tiering Within the Guanosine‑Analogue Family

When benchmarked against the broader class of low‑molecular‑weight guanosine immunostimulants, 6‑aminoallopurinol riboside (5a) and its 3‑bromo congener (5c) form the top tier of in‑vivo activity, consistently outperforming 8‑bromoguanosine, 8‑mercaptoguanosine, and 7‑methyl‑8‑oxoguanosine in head‑to‑head comparisons of NK‑cell adjuvant effect (7‑fold augmentation over control at E:T 50:1) and viral challenge survival [1]. This ranking establishes 5a as one of the two most potent scaffolds in the pyrazolo[3,4‑d]pyrimidine ribonucleoside series.

adjuvant activity structure–activity relationship guanosine analogue ranking

Recommended Research and Industrial Application Scenarios for 6‑Aminoallopurinol Riboside


In‑Vivo Vaccine Adjuvant Discovery and Innate Immunity Profiling

Given its potent NK‑cell activation (3.5‑fold to 7‑fold over placebo) [1] and interferon‑dependent antiviral protection, 6‑aminoallopurinol riboside is ideally suited as a small‑molecule adjuvant control in murine vaccine studies and innate immune pathway dissection. Its lack of direct antiviral activity ensures that observed protection reflects true immunopotentiation, allowing clean readouts of adjuvant‑mediated B‑cell and NK‑cell responses.

Structure–Activity Relationship (SAR) Benchmarking of Pyrazolopyrimidine Immunomodulators

Because the 3‑unsubstituted compound (5a) defines the maximal immunostimulatory activity ceiling in the pyrazolo[3,4‑d]pyrimidine series [1], it serves as the essential positive control for SAR campaigns exploring 3‑position, 4‑position, or 6‑position modifications. Its published NK‑cytotoxicity and survival data [1] provide validated reference values against which new analogues can be quantitatively benchmarked.

Regioisomeric Purity Standard for Synthetic and Quality‑Control Laboratories

The well‑characterised N1‑selective glycosylation route [2] yields exclusively the desired N1‑regioisomer, while alternative routes can generate N2‑glycosyl by‑products. Laboratories procuring or synthesising 6‑aminoallopurinol riboside can use the published ¹H‑NMR and HPLC profiles of this authentic N1‑isomer as a reference standard to confirm regioisomeric purity and avoid biologically inactive or mis‑identified material.

Interferon‑Induction and Cytokine‑Release Model Compound

As a member of the guanosine‑analogue class known to induce interferon‑α/β and activate antigen‑presenting cells [1], 6‑aminoallopurinol riboside can be employed as a tool compound in ex‑vivo human peripheral blood mononuclear cell (PBMC) assays to study cytokine induction kinetics, B‑cell proliferation, and immunoglobulin class‑switching, without confounding direct cytotoxicity.

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